

Application Notes and Protocols for the Quantification of Genotoxic Impurities in Pantoprazole

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Compound of Interest

Compound Name: *2-Chloro-3,4-dimethoxypyridine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to identifying and quantifying potential genotoxic impurities (GTIs) in pantoprazole. The protocols and data presented herein are compiled and adapted from various analytical studies to ensure the quality and safety of pantoprazole active pharmaceutical ingredients (APIs) and formulated drug products.

Introduction to Genotoxic Impurities in Pantoprazole

Pantoprazole, a proton pump inhibitor, can contain impurities originating from its manufacturing process or degradation.^[1] Some of these impurities may be genotoxic, meaning they have the potential to damage DNA and are therefore of significant concern. Regulatory bodies like the FDA and EMA require strict control of such impurities, often adhering to the Threshold of Toxicological Concern (TTC) concept, which for potent mutagens is 1.5 μ g/day .^{[2][3]}

Potential GTIs in pantoprazole can include process-related substances, synthetic intermediates, and degradation products.^{[1][4]} Common classes of concern are sulfonate esters, which can be formed from sulfonic acids and alcohols used in the synthesis, and various nitrogen-containing compounds with structural alerts for genotoxicity.^{[2][3][5][6]}

Identified Potential Genotoxic Impurities in Pantoprazole

Several potential genotoxic impurities have been identified in the synthesis of pantoprazole and its starting materials. These include:

- Sulfonate Esters: These are a significant class of GTIs that can be formed during synthesis. [\[2\]](#)[\[3\]](#)
- 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride (Impurity A): A reactant in the synthesis of pantoprazole. [\[7\]](#)[\[8\]](#)
- Pantoprazole Sulfone N-oxide (Impurity B): An oxidation product of pantoprazole. [\[7\]](#)[\[8\]](#)
- N-(4-hydroxyphenyl) acetamide (GTI-A) [\[9\]](#)[\[10\]](#)
- N-(4-(difluoromethoxy) phenyl) acetamide (GTI-B) [\[9\]](#)[\[10\]](#)
- 4-(difluoromethoxy)-2-nitroaniline (GTI-C) [\[9\]](#)[\[10\]](#)
- Sulfinyl dimethoxypyridine 1-oxide (sulfinyl N-oxide) [\[11\]](#)
- Sulfonyl dimethoxypyridine 1-oxide (sulfonyl N-oxide) [\[11\]](#)

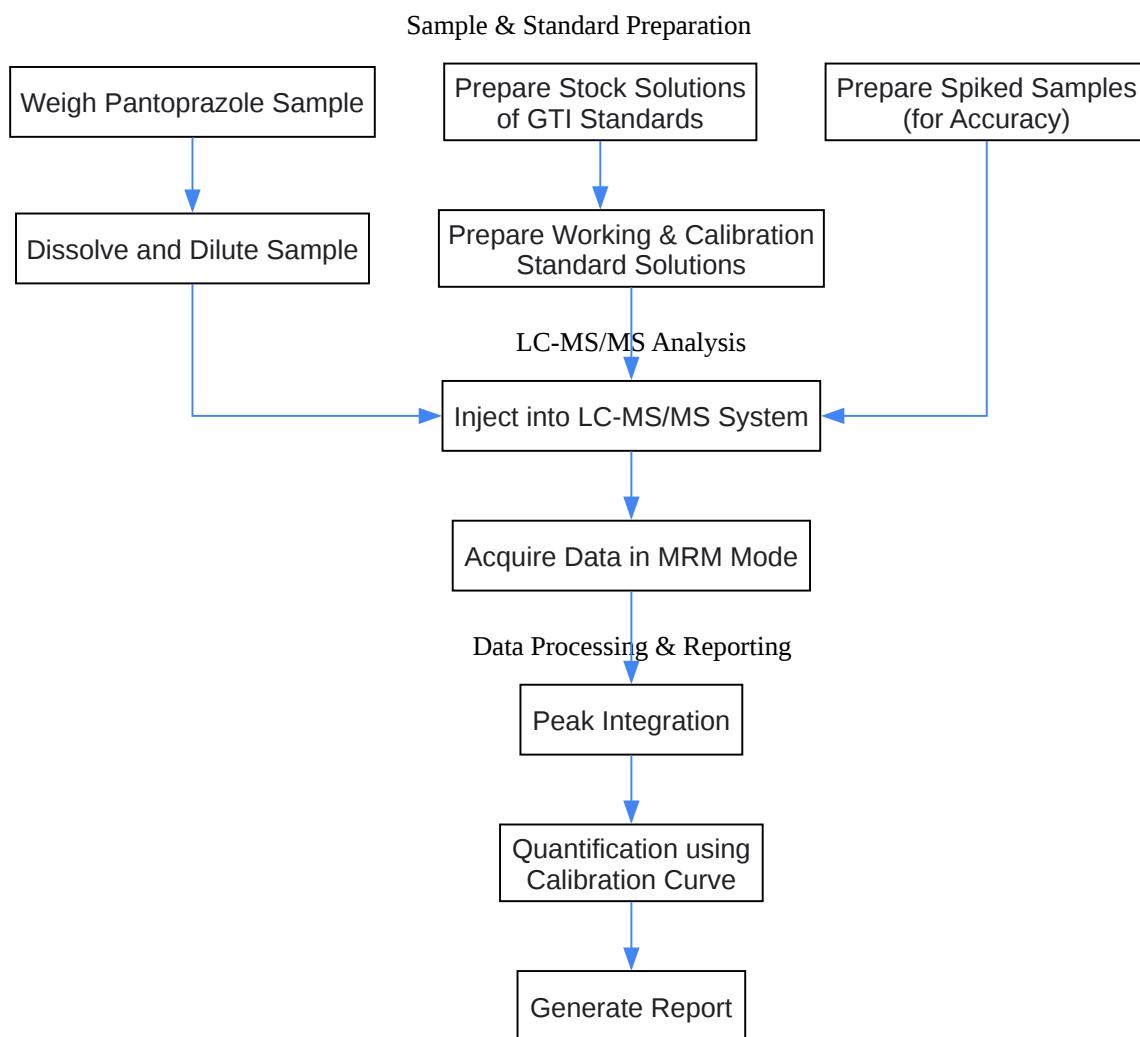
Additionally, six potential genotoxic impurities have been identified in the starting material for pantoprazole synthesis, 5-difluoromethoxy-2-mercapto-1H-benzimidazole (DMBZ). [\[8\]](#)[\[12\]](#)[\[13\]](#)

Analytical Methodologies

The primary analytical technique for the quantification of GTIs in pantoprazole at trace levels is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). [\[9\]](#)[\[10\]](#)[\[11\]](#) This method offers the required sensitivity and selectivity to meet the stringent control limits.

General Experimental Workflow

The overall workflow for the analysis of genotoxic impurities in pantoprazole is depicted below.

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Caption: General workflow for GTI analysis in pantoprazole.

Experimental Protocols

The following are generalized protocols for the quantification of specific GTIs in pantoprazole based on published methods.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Protocol 1: Quantification of GTI-A, GTI-B, and GTI-C

1. Objective: To quantify N-(4-hydroxyphenyl) acetamide (GTI-A), N-(4-(difluoromethoxy) phenyl) acetamide (GTI-B), and 4-(difluoromethoxy)-2-nitroaniline (GTI-C) in pantoprazole sodium drug substance.[\[9\]](#)[\[10\]](#)

2. Materials and Reagents:

- Pantoprazole Sodium sample
- Reference standards for GTI-A, GTI-B, and GTI-C
- Acetonitrile (HPLC grade)
- Formic acid (AR grade)
- Milli-Q water

3. Chromatographic Conditions:

- Instrument: LC-MS/MS system
- Column: Purosphere STAR RP-18e (100 mm x 4.6 mm, 3.0 μ m)[\[9\]](#)[\[10\]](#)
- Mobile Phase A: 0.1% Formic acid in water[\[9\]](#)[\[10\]](#)
- Mobile Phase B: Acetonitrile[\[9\]](#)[\[10\]](#)
- Flow Rate: 1.0 mL/min[\[9\]](#)[\[10\]](#)
- Gradient Program: A gradient program should be developed for rapid analysis.
- Column Temperature: Ambient

- Injection Volume: 10 μ L

4. Mass Spectrometer Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive[9][10]
- Detection Mode: Multiple Reaction Monitoring (MRM)[9][10]
- MRM Transitions: To be determined by infusing individual standard solutions of each GTI.

5. Preparation of Solutions:

- Diluent: Water and Acetonitrile (50:50, v/v)
- Sample Solution: Accurately weigh and dissolve the pantoprazole sodium sample in the diluent to achieve a final concentration of 1.0 mg/mL.[9][10]
- Standard Stock Solution: Prepare individual stock solutions of each GTI.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover a range from the Limit of Quantification (LOQ) to approximately 120% of the target concentration (e.g., 0.5 ppm to 9.0 ppm).[10]

6. Method Validation (as per ICH guidelines):[14][15]

- Specificity: Inject blank, sample, and spiked sample solutions to ensure no interference at the retention times of the GTIs.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by injecting solutions with decreasing concentrations and measuring the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[10]
- Linearity: Analyze calibration standards at a minimum of five concentration levels and evaluate the correlation coefficient ($r^2 > 0.999$).[9]
- Accuracy (Recovery): Perform recovery studies by spiking the sample solution with known amounts of GTIs at different concentration levels (e.g., LOQ, 100%, 150%).[10]

- Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample and express the results as the relative standard deviation (RSD).

Protocol 2: Quantification of Sulfinyl and Sulfonyl N-oxide Impurities

1. Objective: To quantify sulfinyl dimethoxypyridine 1-oxide and sulfonyl dimethoxypyridine 1-oxide in S-pantoprazole sodium.[11]

2. Materials and Reagents:

- S-pantoprazole Sodium sample
- Reference standards for sulfinyl N-oxide and sulfonyl N-oxide
- Acetonitrile (HPLC grade)
- Ammonium acetate (AR grade)
- Formic acid (AR grade)
- Milli-Q water

3. Chromatographic Conditions:

- Instrument: LC-MS/MS system
- Column: Agilent Infinity Lab Poroshell 120 EC-C18 (2.1 mm x 100 mm, 2.7 μ m)[11]
- Mobile Phase A: 10 mmol·L⁻¹ ammonium acetate containing 0.05% formic acid[11]
- Mobile Phase B: Acetonitrile[11]
- Flow Rate: 0.4 mL/min[11]
- Gradient Elution: To be optimized for the separation of the impurities.

4. Mass Spectrometer Conditions:

- Ionization Mode: ESI, Positive[11]
- Detection Mode: MRM[11]
- MRM Transitions:
 - Sulfinyl N-oxide: m/z 400.0/216.1[11]
 - Sulfonyl N-oxide: m/z 415.9/232.2[11]

5. Preparation of Solutions:

- Follow a similar procedure as in Protocol 1 for sample and standard preparations, adjusting concentrations as needed based on instrument sensitivity and target limits.

6. Method Validation:

- Conduct a full validation as per ICH guidelines, similar to Protocol 1.

Quantitative Data Summary

The following tables summarize the validation parameters and reported levels of various genotoxic impurities in pantoprazole from different studies.

Table 1: Method Validation Data for GTI-A, GTI-B, and GTI-C in Pantoprazole[9][10]

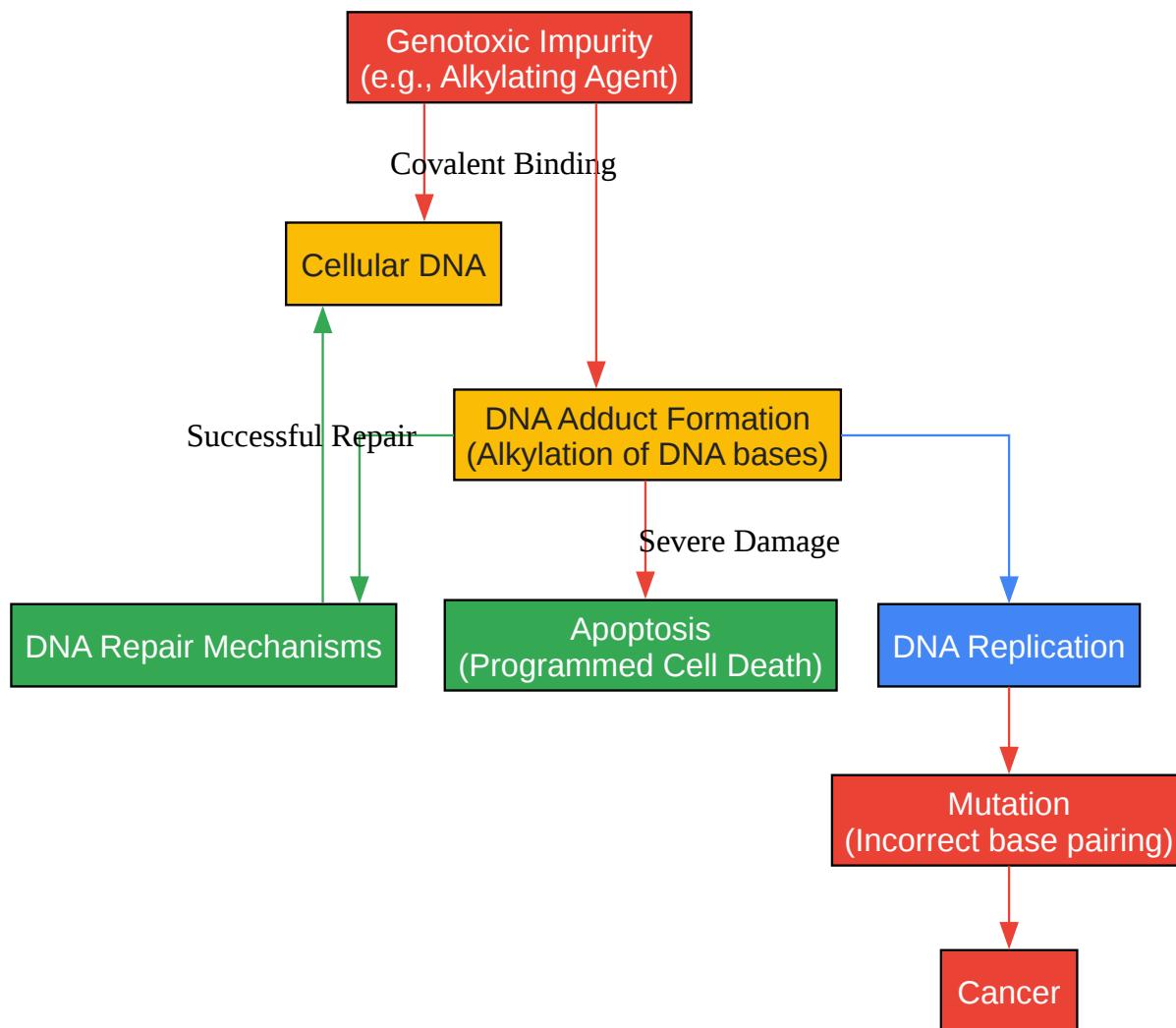
Parameter	GTI-A	GTI-B	GTI-C
LOD (ppm)	~0.15	~0.15	~0.15
LOQ (ppm)	0.5	0.5	0.5
Linearity Range (ppm)	0.5 - 9.0	0.5 - 9.0	0.5 - 9.0
Correlation Coefficient (r ²)	>0.9997	>0.9997	>0.9997
Accuracy (%) Recovery)	96.3 - 104.3	96.3 - 104.3	96.3 - 104.3

Table 2: Method Validation and Sample Analysis Data for N-oxide Impurities in S-Pantoprazole[11]

Parameter	Sulfinyl N-oxide	Sulfonyl N-oxide
LOD (ng/mL)	0.12	0.05
LOQ (ng/mL)	0.31	0.27
Linearity Range (ng/mL)	0.3 - 10.8	0.3 - 10.8
Correlation Coefficient (r)	0.9999	0.9996
Avg. Recovery (%)	100.9	100.1
Concentration in Samples (µg/g)	1.99 - 2.31	0.16 - 0.34

Genotoxicity Signaling Pathway

Many genotoxic impurities, particularly alkylating agents like sulfonate esters, exert their effects by covalently modifying DNA bases.[6] This can lead to mutations, chromosomal aberrations, and potentially cancer.



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Caption: General pathway of DNA damage by an alkylating GTI.

These application notes are intended to serve as a guide. Specific methods and protocols should be validated in the user's laboratory to ensure compliance with all relevant regulatory requirements.

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